Cas no 2580-88-3 (1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel-)

1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel- structure
2580-88-3 structure
상품 이름:1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel-
CAS 번호:2580-88-3
MF:C19H22N2O
메가와트:294.390784740448
CID:277314
PubChem ID:71203

1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel- 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel-
    • (?à)-Eburnamonine
    • (?à)-Vincamone
    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine, eburnamenin-14(15H)-onederiv.
    • dl-Eburnamonine
    • Eburnamenin-14(15H)-one,(?à)- (9CI)
    • Vincanorine (7CI)
    • Vinburnine
    • UNII-G54D0HMY25
    • KBioSS_000859
    • GTPL345
    • CHEMBL1892145
    • Eburnamenin-14(15H)-one, (3a,16a)-
    • NCI322920
    • BSPBio_000514
    • CS-4789
    • (-)-Eburnamonine
    • Vinburnine, (+/-)-
    • KBio2_005995
    • NSC322920
    • Spectrum_000379
    • (+/-)-Vincamone
    • Vinburnina
    • VINBURNINE [MART.]
    • EINECS 225-490-5
    • D08676
    • NCGC00262533-02
    • 4880-88-0
    • Spectrum4_000751
    • 64UB2942IE
    • Vinburnine [INN]
    • BSPBio_002877
    • NINDS_000411
    • NCI60_002800
    • (-)-Vincamone
    • NSC 322920
    • MLS000758467
    • 3.alpha.,16.alpha.-eburnamonine
    • Vinburninum [INN-Latin]
    • Vinburnina [INN-Spanish]
    • Vincanorine
    • Prestwick2_000607
    • (3alpha,16alpha)-Eburnamenin-14(15H)-one, Vincamone]
    • CAS-4880-88-0
    • Vincamona
    • DTXCID4025119
    • AC-26459
    • (-)-Eburnamonina [Spanish]
    • ACon1_000004
    • KBio1_000411
    • Prestwick0_000607
    • Vinburninum
    • Tox21_110060_1
    • cis-Vincamone
    • G54D0HMY25
    • (3-alpha,16-alpha)-Eburnamin-14(15H)-one
    • A871877
    • Eburnamonine (-)-form
    • C09149
    • SCHEMBL456385
    • DivK1c_000411
    • s5681
    • KBioGR_001102
    • (3alpha,16alpha)-Eburnamenin-14(15H)-one
    • (-)-Eburnamonina
    • Eburnamenin-14(15H)-one, (+/-)-
    • HMS501E13
    • NCIStruc2_000870
    • VINBURNINE [WHO-DD]
    • BPBio1_000566
    • (41S,13aS)-13a-Ethyl-2,3,5,6,13,13a-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(41H)-one
    • MLS002153906
    • BRD-K40227168-001-06-1
    • DB13793
    • 3alpha,16alpha-Eburnamonine
    • (+/-)-Eburnamonine
    • (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
    • KBio2_000859
    • HMS3713J16
    • CH-846
    • BCP02373
    • HMS2096J16
    • FD10193
    • NCGC00014750-02
    • 3-alpha,16-alpha-Eburnamonine
    • SMR001233255
    • NCGC00262533-03
    • Eburnamonine (+/-)-form [MI]
    • NCIStruc1_000941
    • 2580-88-3
    • Eburnal ritardo
    • CCG-36740
    • Eburnal
    • SPBio_002733
    • AKOS015896486
    • BRD-K40227168-001-03-8
    • HY-B1180
    • Spectrum2_001504
    • MEGxp0_001871
    • NSC-322920
    • Prestwick_189
    • Cervoxan (TN)
    • EBURNAMONINE (-)-FORM [MI]
    • Spectrum5_000938
    • DTXSID6045119
    • Vincamone
    • (31S,6aS)-6a-ethyl-31,4,5,6,6a,7-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-8(2H)-one
    • KBio2_003427
    • HMS2233K13
    • NS00003481
    • Prestwick3_000607
    • UNII-64UB2942IE
    • BS-16859
    • Eburnalritardo
    • CHEBI:4740
    • Eburnamonine (-)
    • KBio3_002377
    • Q2526386
    • l-Eburnamonine
    • Spectrum3_001199
    • Tox21_110060
    • HMS1569J16
    • CH 846
    • Vincamona [Spanish]
    • Eburnamin-14(15H)-one, (3-alpha,16-alpha)-
    • Vinburnine (INN)
    • SBI-0051740.P002
    • eburnamonine
    • SPBio_001547
    • Prestwick1_000607
    • IDI1_000411
    • 인치: InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m0/s1
    • InChIKey: WYJAPUKIYAZSEM-RBUKOAKNSA-N
    • 미소: CC[C@]12CCCN3[C@H]1C1=C(CC3)C3=CC=CC=C3N1C(C2)=O

계산된 속성

  • 정밀분자량: 294.173213330g/mol
  • 동위원소 질량: 294.173213330g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 22
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 492
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 25.2Ų
  • 소수점 매개변수 계산 참조값(XlogP): 3

실험적 성질

  • 융해점: 201-202.5°

추천 기사

추천 공급업체
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.